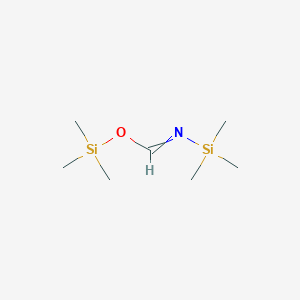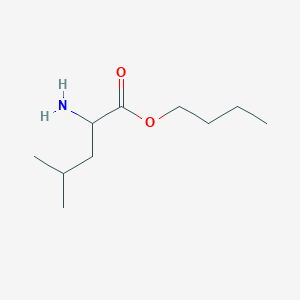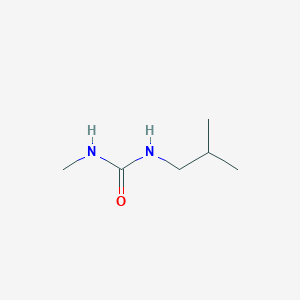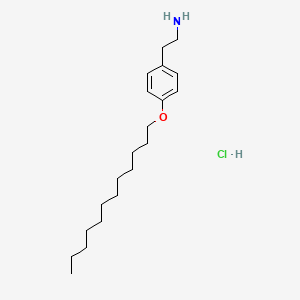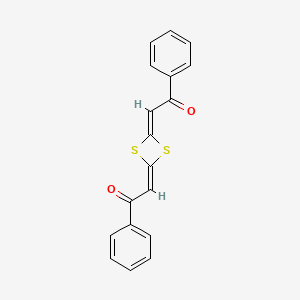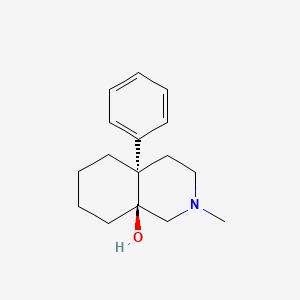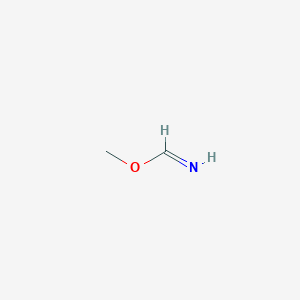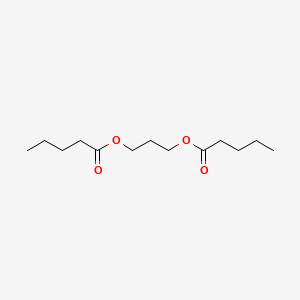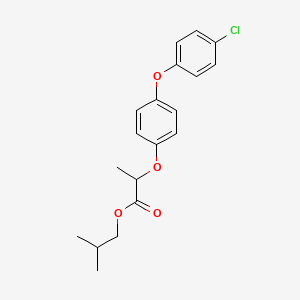
Clofop-isobutyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of Clofop-isobutyl involves the esterification of 2-(4-(4-chlorophenoxy)phenoxy)propanoic acid with isobutanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial production methods for this compound are not well-documented due to its obsolescence. the general approach would involve large-scale esterification reactions followed by purification steps such as distillation and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Clofop-isobutyl undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form 2-(4-(4-chlorophenoxy)phenoxy)propanoic acid and isobutanol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Common reagents used in these reactions include sulfuric acid for esterification, sodium hydroxide for hydrolysis, and nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Clofop-isobutyl has limited scientific research applications due to its status as an obsolete herbicide. it has been studied for its effects on fatty acid biosynthesis in plants. The compound inhibits the biosynthesis of fatty acids, which is a crucial process for the growth and development of plants . This property made it effective as a herbicide for controlling grass weeds in crops.
In addition to its agricultural applications, this compound has been investigated for its potential hypolipidemic effects in animals, where it was found to reduce serum cholesterol and triglyceride levels .
Wirkmechanismus
Clofop-isobutyl exerts its herbicidal effects by inhibiting the enzyme acetyl-CoA carboxylase (ACC), which is essential for fatty acid biosynthesis in plants. By inhibiting this enzyme, the compound disrupts the production of fatty acids, leading to the death of the target plants . The molecular target of this compound is the ACC enzyme, and the pathway involved is the fatty acid biosynthesis pathway.
Vergleich Mit ähnlichen Verbindungen
Clofop-isobutyl belongs to the aryloxyphenoxypropionate herbicide group, which includes other compounds such as:
- Quizalofop-ethyl
- Fenoxaprop-ethyl
- Fluazifop-butyl
These compounds share a similar mode of action, targeting the ACC enzyme in plants. this compound is unique in its specific chemical structure and its historical use as a post-emergence herbicide. Unlike some of its counterparts, this compound is no longer widely used due to regulatory restrictions and the development of more effective herbicides .
Eigenschaften
CAS-Nummer |
51337-71-4 |
|---|---|
Molekularformel |
C19H21ClO4 |
Molekulargewicht |
348.8 g/mol |
IUPAC-Name |
2-methylpropyl 2-[4-(4-chlorophenoxy)phenoxy]propanoate |
InChI |
InChI=1S/C19H21ClO4/c1-13(2)12-22-19(21)14(3)23-16-8-10-18(11-9-16)24-17-6-4-15(20)5-7-17/h4-11,13-14H,12H2,1-3H3 |
InChI-Schlüssel |
XNBRPBFBBCFVEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)COC(=O)C(C)OC1=CC=C(C=C1)OC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


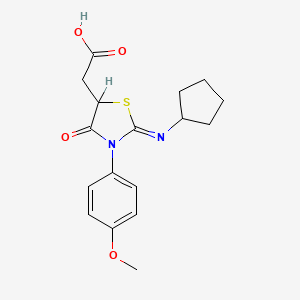
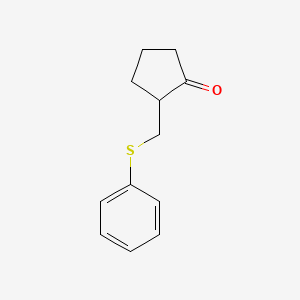

![2-[Bis(2-hydroxyethyl)amino]ethyl prop-2-enoate](/img/structure/B14660299.png)
![2-Cyano-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14660307.png)
